(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S3/c1-13-6-7-15(27-3)17-18(13)29-20(22(17)2)21-19(24)14-8-10-23(11-9-14)30(25,26)16-5-4-12-28-16/h4-7,12,14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUPPQQWFBGNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by data tables and findings from various studies.
Chemical Structure
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities, and a piperidine moiety that enhances its pharmacological profile.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on piperidine derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The following table summarizes the antibacterial activity of related compounds:
| Compound | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | 10.5 |
| Compound B | Bacillus subtilis | Strong | 5.2 |
| Compound C | Escherichia coli | Weak | 25.0 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented. A series of thiazole-based compounds were tested against human cancer cell lines, demonstrating promising results. For example, compounds similar to our target compound showed IC50 values ranging from 0.124 µM to 3.81 µM against various cancer types . The following table illustrates the anticancer activity of selected compounds:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF7 (Breast) | 0.5 |
| Compound E | NCI-H522 (Lung) | 2.0 |
| Compound F | CCRF-CEM (Leukemia) | 0.124 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been associated with acetylcholinesterase (AChE) and urease inhibition, both of which are crucial for therapeutic applications in neurodegenerative diseases and urinary disorders, respectively. The following table summarizes the enzyme inhibition activities:
| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| Compound G | AChE | Strong Inhibition | 1.13 |
| Compound H | Urease | Moderate Inhibition | 6.28 |
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzo[d]thiazole core can interact with enzymes involved in metabolic pathways, while the piperidine moiety may enhance binding affinity and specificity.
Case Studies
- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives for their cytotoxic effects on prostate cancer cells, revealing that modifications in the structure significantly influenced their potency .
- Antibacterial Screening : Another investigation assessed the antibacterial efficacy of piperidine derivatives against various strains, highlighting their potential as new therapeutic agents against resistant bacterial infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of heterocyclic sulfonamides and carboxamides. Key structural analogues and their comparative features include:
Key Comparative Insights
Substituent Impact on Solubility and Bioavailability :
- The thiophene-2-sulfonyl group in the target compound may confer better solubility in polar solvents compared to the tosyl group in ML277, as thiophene’s electron-rich nature enhances hydrogen bonding .
- The 4-methoxy and 3,7-dimethyl groups on the benzo[d]thiazole ring likely improve metabolic stability relative to simpler thiazole derivatives (e.g., ML277), reducing oxidative degradation .
Electronic and Steric Effects :
- The thiophene sulfonyl group’s smaller steric profile compared to benzene sulfonyl (e.g., in ’s compound) may reduce off-target interactions while retaining sulfonamide-mediated hydrogen bonding .
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step protocols:
- Step 1 : Formation of the benzo[d]thiazole core via oxidative condensation of o-aminothiophenols with aldehydes (e.g., 4-methoxy-3,7-dimethyl substitution) .
- Step 2 : Introduction of the piperidine carboxamide moiety via amide bond formation using activated carboxylic acids or acid chlorides .
- Step 3 : Sulfonylation with thiophen-2-ylsulfonyl chloride under basic conditions (e.g., NaH in DMF) . Optimization :
- Temperature : Maintain 0–5°C during sulfonylation to avoid side reactions .
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is structural confirmation and purity assessed?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Aromatic protons (δ 6.8–7.5 ppm for benzo[d]thiazole and thiophene), methoxy group (δ ~3.8 ppm), and piperidine protons (δ 1.5–3.0 ppm) .
- 13C NMR : Carbonyl carbons (δ ~165–170 ppm) and sulfonyl groups (δ ~110–120 ppm) .
Q. What are the critical functional groups influencing reactivity?
- Benzo[d]thiazole : Participates in electrophilic substitution (e.g., halogenation) .
- Sulfonamide Group : Acts as a hydrogen bond acceptor, influencing biological interactions .
- Piperidine Carboxamide : Stabilizes conformation via intramolecular hydrogen bonding .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions.
- Method : Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Control Variables : Standardize ATP concentrations, pH, and temperature .
- Statistical Analysis : Apply ANOVA to compare datasets; outliers may indicate compound degradation .
Q. What computational strategies predict target binding modes?
- Molecular Docking : Use AutoDock Vina with crystal structures of biological targets (e.g., kinases) to model interactions between the sulfonamide group and catalytic lysine residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes, focusing on piperidine ring flexibility .
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with activity using Random Forest algorithms .
Q. How to design derivatives with improved pharmacokinetics?
- Metabolic Stability :
- Replace the thiophene sulfonyl group with bioisosteres (e.g., pyridine sulfonamide) to reduce CYP3A4-mediated oxidation .
- Solubility Enhancement :
- Introduce polar groups (e.g., hydroxyl or tertiary amines) while monitoring logP values (<3.5) .
- In Vivo Testing :
- Pharmacokinetic parameters (Cmax, t1/2) in rodent models guide dose optimization .
Methodological Challenges and Solutions
Q. Why do certain synthetic intermediates degrade, and how is this mitigated?
- Issue : Hydrolysis of the sulfonamide group under acidic conditions .
- Solution : Use anhydrous solvents (e.g., THF) and avoid prolonged exposure to moisture .
Q. How to interpret conflicting NMR spectra for stereoisomers?
- Case : E/Z isomerism in the benzo[d]thiazol-2(3H)-ylidene group.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
